molecular formula C22H24FN3O5S2 B2716944 (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 865162-96-5

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2716944
CAS No.: 865162-96-5
M. Wt: 493.57
InChI Key: QWYNNLURPUMBHX-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C22H24FN3O5S2 and its molecular weight is 493.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a complex organic compound belonging to the benzothiazole derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A benzothiazole core which is known for various biological activities.
  • A morpholinosulfonyl group , which may enhance solubility and bioavailability.
  • An ethoxyethyl substituent , which can influence pharmacokinetics.

The molecular formula is C18H22FN3O4SC_{18}H_{22}FN_3O_4S, and its molecular weight is approximately 397.45 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. The following key findings have emerged:

  • Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells, assessed through MTT assays.
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation. This dual action suggests a promising approach for cancer therapy by targeting both tumor growth and inflammatory processes that facilitate cancer progression .
  • Apoptosis Induction : Flow cytometry analyses indicated that the compound promotes apoptosis in cancer cells, with significant alterations in cell cycle progression observed at varying concentrations (1, 2, and 4 μM) .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activities:

  • Cytokine Modulation : It has been shown to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models (RAW264.7), indicating a potential role in managing inflammatory diseases .
  • Wound Healing Assays : Scratch wound healing assays demonstrated that the compound could hinder cell migration, a critical factor in inflammation and tissue repair processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructure FeaturesBiological ActivityReferences
Compound B7Benzothiazole core + nitro groupAnticancer, anti-inflammatory
Compound 4iBenzothiazole + chlorinated phenylAnticancer
Benzothiazole-2-thiolThiol group instead of sulfonylAntimicrobial

This table illustrates how variations in structure can lead to different biological activities, emphasizing the significance of specific functional groups in modulating these effects.

Case Studies

  • Study on Anticancer Efficacy : In a comparative study involving multiple benzothiazole derivatives, our compound showed superior efficacy against A431 and A549 cell lines compared to other derivatives tested. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities to target proteins involved in cancer progression .
  • Inflammation Model : In a model assessing the anti-inflammatory properties of various benzothiazole derivatives, our compound significantly reduced macrophage activation markers compared to controls, highlighting its potential therapeutic application in inflammatory diseases .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O5S2/c1-2-30-14-11-26-19-8-5-17(23)15-20(19)32-22(26)24-21(27)16-3-6-18(7-4-16)33(28,29)25-9-12-31-13-10-25/h3-8,15H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYNNLURPUMBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.